molecular formula C10H15Cl2N3O B2763990 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride CAS No. 2241107-62-8

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride

Cat. No.: B2763990
CAS No.: 2241107-62-8
M. Wt: 264.15
InChI Key: YAUPTFICNWQMGJ-FOMWZSOGSA-N
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Description

5-[(1S,4S)-2,5-Diazabicyclo[221]heptan-2-yl]pyridin-3-ol;dihydrochloride is a complex organic compound that features a bicyclic structure with nitrogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Yields oxidized derivatives with additional functional groups.

    Reduction: Produces reduced forms with hydrogenated nitrogen atoms.

    Substitution: Results in substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. The nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, facilitating catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the pyridine ring.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and nitrogen positions.

Uniqueness

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is unique due to its combination of a rigid bicyclic structure and a pyridine ring, which enhances its versatility in chemical reactions and applications in medicinal chemistry.

Properties

IUPAC Name

5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7;;/h2-3,5,7-8,12,14H,1,4,6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUPTFICNWQMGJ-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC(=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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